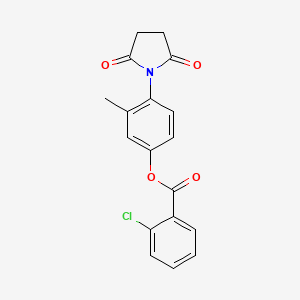
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate is a chemical compound that has been widely studied in scientific research. This compound is also known as CDDO-Cl or RTA-408. It is a synthetic triterpenoid and a potent antioxidant that has shown potential in treating various diseases and conditions.
作用機序
The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate involves the activation of the Nrf2 pathway. This pathway is responsible for regulating the expression of genes that are involved in antioxidant defense and detoxification. Activation of this pathway leads to the upregulation of antioxidant enzymes, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to protect against neurodegenerative diseases and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate in lab experiments is its potent antioxidant activity. This compound can protect cells from oxidative stress and inflammation, which can be useful in studying various diseases and conditions. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research involving 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate. Some of these include:
1. Studying its potential use in treating liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
2. Investigating its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3. Studying its effects on the immune system and its potential use in treating autoimmune diseases.
4. Investigating its potential use in treating cancer, particularly in combination with other chemotherapy drugs.
Conclusion:
In conclusion, 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate is a chemical compound that has shown potential in treating various diseases and conditions. Its potent antioxidant activity and ability to activate the Nrf2 pathway make it a promising candidate for future research. Further studies are needed to fully understand its therapeutic potential and limitations.
合成法
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate involves several steps. The starting material is 2,3-dimethyl-2-butene-1,4-dial, which undergoes a series of reactions to form the final product. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 2-chlorobenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating diabetes, cardiovascular diseases, and liver diseases.
特性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-10-12(24-18(23)13-4-2-3-5-14(13)19)6-7-15(11)20-16(21)8-9-17(20)22/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRTINTPCSIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Cl)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 2-chlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
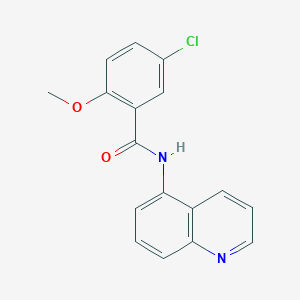
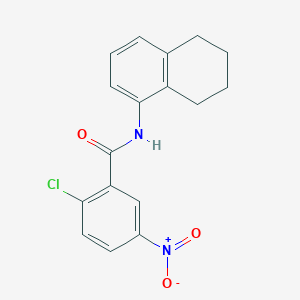

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)

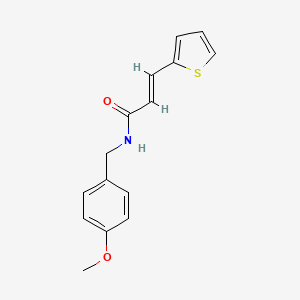
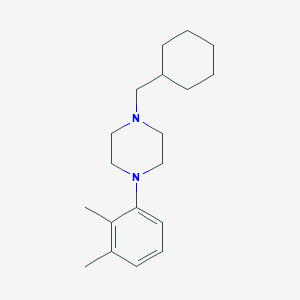
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
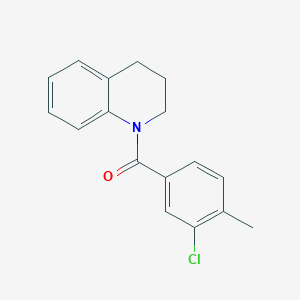
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
